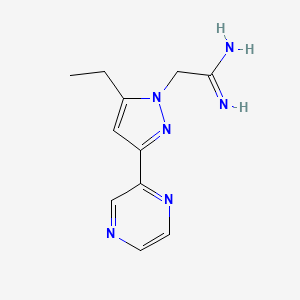
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C11H14N6 and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
- Triazoles, such as the 1,2,4-triazole intermediate in this compound, are known to bind to a wide variety of enzymes and receptors .
- However, its stability and ability to bind to enzymes and receptors suggest potential involvement in metabolic pathways, signal transduction, or cellular regulation .
Target of Action
Biochemical Pathways
Result of Action
Biologische Aktivität
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- CAS Number : 2098132-86-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Recent studies suggest that compounds with similar structural motifs exhibit anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that pyrazole-based compounds could effectively reduce cell viability in breast cancer cell lines by triggering programmed cell death mechanisms .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it may act by:
- Inhibiting key enzymes involved in cellular metabolism.
- Interfering with DNA replication in cancer cells.
- Modulating immune responses , enhancing the body's ability to fight infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cells; reduced cell viability by 50% at 10 µM concentration. |
| Study B | Antimicrobial | Effective against E. coli and S. aureus; minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Mechanism | Suggested inhibition of topoisomerase enzymes, crucial for DNA replication in cancer cells. |
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-8-5-9(10-6-14-3-4-15-10)16-17(8)7-11(12)13/h3-6H,2,7H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXVCIPEUMXVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















